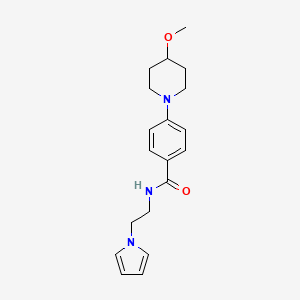
N-(2-(1H-pyrrol-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-pyrrol-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide, also known as MPPEB, is a compound that has been extensively studied in scientific research due to its potential use as a therapeutic agent. MPPEB is a small molecule that has shown promising results in preclinical studies for the treatment of various diseases, including addiction, anxiety, and depression.
科学的研究の応用
Synthesis and Chemical Properties
Research into the synthesis of compounds with pyrrolidine and benzamide groups focuses on developing efficient, high-yield methods and exploring their chemical properties. For example, Bobeldijk et al. (1990) described a high-yield synthesis method for (S)-BZM and its derivatives, important for preparing radiolabeled compounds for pharmacological studies (Bobeldijk et al., 1990). Similarly, Yanagi et al. (2000) characterized two crystalline forms of a related benzamide derivative, providing insights into its physical and chemical stability (Yanagi et al., 2000).
Potential Pharmacological Activities
Compounds related to N-(2-(1H-pyrrol-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide have been investigated for various pharmacological activities. Iwanami et al. (1981) explored the neuroleptic activity of benzamides and found a strong correlation between structure and activity, identifying potential applications in treating psychosis (Iwanami et al., 1981). Moreover, the study by Kiven et al. (2023) on the nonlinear optical (NLO) properties of benzamide derivatives using density functional theory highlights the potential of these compounds in material science, especially for NLO materials (Kiven et al., 2023).
Chemical Reactivity and Applications
The reactivity and applications of pyrrolidine and benzamide derivatives in chemical synthesis and material science have also been a subject of research. For instance, Yi et al. (2015) synthesized a pyrrole derivative with high electrocatalytic activity for benzyl alcohol oxidation, demonstrating its utility in electrochemical applications (Yi et al., 2015).
特性
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-(2-pyrrol-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-24-18-8-13-22(14-9-18)17-6-4-16(5-7-17)19(23)20-10-15-21-11-2-3-12-21/h2-7,11-12,18H,8-10,13-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJJOGCNKSZKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrrol-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 5-[(3-chlorobenzoyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate](/img/structure/B2720988.png)
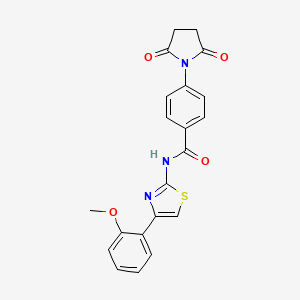
![7-[(2-furylmethyl)amino]-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2720990.png)
![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2720991.png)
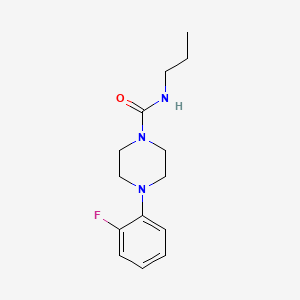
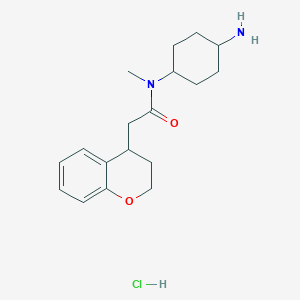
![N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2720995.png)
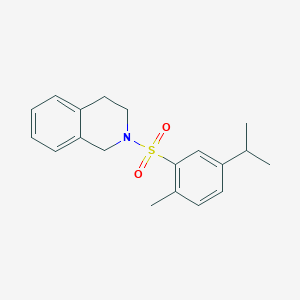
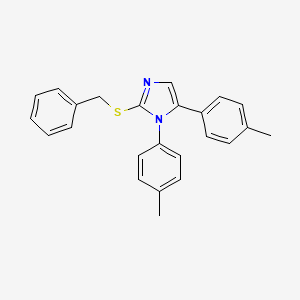
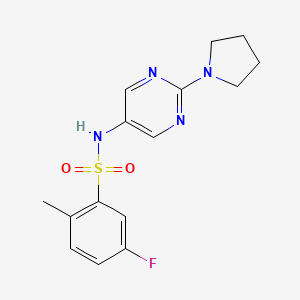
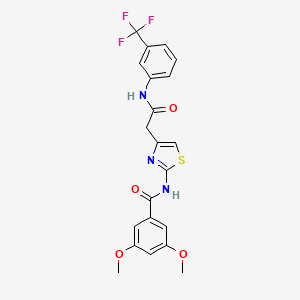
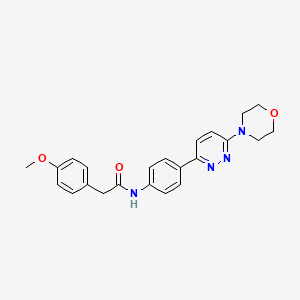
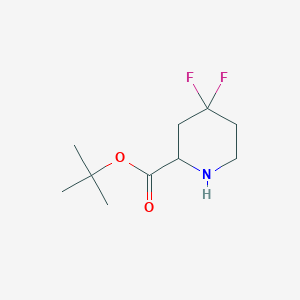
![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)